molecular formula C15H12O4 B12001283 4-(Acetyloxy)biphenyl-3-carboxylic acid CAS No. 17504-16-4

4-(Acetyloxy)biphenyl-3-carboxylic acid

Cat. No.: B12001283
CAS No.: 17504-16-4
M. Wt: 256.25 g/mol
InChI Key: MDDJDQPZGOGYRZ-UHFFFAOYSA-N
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Description

4-(Acetyloxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyloxy group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)biphenyl-3-carboxylic acid typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the acetyloxy group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of biphenyl-3,4-dicarboxylic acid.

    Reduction: Formation of 4-(hydroxy)biphenyl-3-carboxylic acid.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Acetyloxy)biphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetyloxy)biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    4-(Hydroxy)biphenyl-3-carboxylic acid: Similar structure but with a hydroxy group instead of an acetyloxy group.

    Biphenyl-3,4-dicarboxylic acid: Contains two carboxylic acid groups at the 3- and 4-positions.

Uniqueness

4-(Acetyloxy)biphenyl-3-carboxylic acid is unique due to the presence of both acetyloxy and carboxylic acid functional groups on the biphenyl scaffold

Properties

CAS No.

17504-16-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-acetyloxy-5-phenylbenzoic acid

InChI

InChI=1S/C15H12O4/c1-10(16)19-14-8-7-12(9-13(14)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)

InChI Key

MDDJDQPZGOGYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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